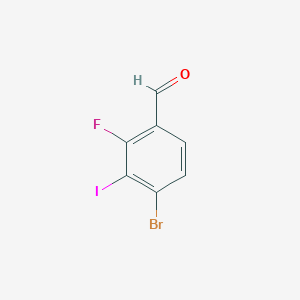

4-Bromo-2-fluoro-3-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLANFGUSGZVGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283068 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-07-3 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Procurement of Highly Substituted Benzaldehydes: A Technical Guide to 4-Bromo-2-fluoro-3-iodobenzaldehyde

For Immediate Release

Executive Summary: The Scarcity of 4-Bromo-2-fluoro-3-iodobenzaldehyde

A comprehensive search of commercial chemical databases and supplier catalogs indicates that this compound is not a stock chemical. This necessitates a custom synthesis approach for researchers requiring this specific molecule. The strategic placement of bromo, fluoro, and iodo groups on the benzaldehyde scaffold makes it a potentially valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and functional materials. The differential reactivity of the halogen substituents allows for selective, stepwise modifications, offering a high degree of synthetic flexibility.

The Synthetic Blueprint: A Proposed Pathway

Given the absence of a direct commercial source, a plausible synthetic route to this compound would likely commence from a more readily available, similarly substituted benzene derivative. A logical starting point would be a compound that already possesses the desired arrangement of bromo and fluoro substituents, with a functional group that can be converted to an aldehyde.

A potential synthetic workflow is outlined below:

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-iodobenzaldehyde: A Versatile Building Block for Complex Aromatic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the demand for complex, highly functionalized aromatic molecules is incessant, driven by the needs of pharmaceutical discovery and materials science. Polysubstituted benzene derivatives are foundational to these endeavors, yet their synthesis is often a complex challenge of regioselectivity and sequential functionalization.[1][2] This guide introduces 4-Bromo-2-fluoro-3-iodobenzaldehyde, a uniquely versatile building block designed for the strategic construction of such intricate scaffolds. The strategic arrangement of three distinct halogen atoms—each with a different reactivity profile—alongside a reactive aldehyde handle, provides chemists with a powerful tool for controlled, stepwise molecular elaboration. This document provides an in-depth exploration of its synthesis, reactivity, and application, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Value of Polysubstituted Aromatic Building Blocks

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemistry.[3][4][5] The precise placement of various functional groups on a benzene ring is critical for tuning the steric, electronic, and pharmacokinetic properties of a molecule. However, achieving a desired substitution pattern can be a formidable challenge due to the often-ambiguous directing effects of existing substituents.[1] A successful synthetic strategy hinges on a logical, often retrosynthetic, approach where the order of reactions is paramount.[4][5]

Building blocks like this compound are designed to circumvent these challenges. By presenting multiple, orthogonally reactive sites on a single scaffold, they offer a pre-defined roadmap for sequential and site-selective modifications.

Key Molecular Features:

-

Three Distinct Halogen Handles: The iodine, bromine, and fluorine atoms offer differential reactivity in cross-coupling reactions, typically in the order of C-I > C-Br >> C-F. This hierarchy allows for selective functionalization at each position.

-

An Aldehyde Functional Group: The formyl group serves as a versatile anchor for a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensations.

-

Fluorine's Influence: The fluorine atom at the 2-position exerts a powerful inductive effect and acts as an ortho, para-director in electrophilic aromatic substitution, while also being known to enhance metabolic stability and binding affinity in drug candidates.[6][7]

Synthesis of this compound

While numerous methods exist for the synthesis of halogenated benzaldehydes[8][9][10], a multi-step pathway is required to achieve the specific substitution pattern of this compound. The following proposed synthesis is based on established organometallic and electrophilic aromatic substitution methodologies.

Proposed Synthetic Workflow

The logical approach begins with a commercially available starting material, such as 2-fluoro-4-bromotoluene, and proceeds by introducing the iodine and then oxidizing the methyl group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Directed Iodination

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-Fluoro-4-bromotoluene (1.0 eq) is added, followed by the slow, dropwise addition of Lithium Diisopropylamide (LDA) (1.1 eq). The fluorine atom is a known ortho-directing group for metalation, facilitating deprotonation at the C3 position. The reaction is stirred for 1-2 hours at -78 °C.

-

Iodination: A solution of iodine (I₂) (1.2 eq) in anhydrous THF is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is stirred for an additional hour and then allowed to warm slowly to room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-fluoro-4-bromo-3-iodotoluene.

Step 3 & 4: Oxidation to Aldehyde

-

Benzylic Bromination: The crude product from the previous step is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux until the reaction is complete (monitored by TLC), a procedure analogous to that described for similar substrates.[11] After cooling, the succinimide byproduct is filtered off, and the solvent is removed in vacuo.

-

Kornblum Oxidation: The resulting crude benzyl bromide is dissolved in dimethyl sulfoxide (DMSO). Sodium bicarbonate (2.0 eq) is added, and the mixture is heated to approximately 120-150 °C for 1-2 hours.[11]

-

Final Workup & Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed thoroughly with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Orthogonal Reactivity: A Platform for Sequential Derivatization

The primary value of this building block lies in the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. This predictable selectivity enables a stepwise approach to molecular construction.

Site-Selective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction, a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, proceeds preferentially at the more reactive C-I bond.[12][13][14] This allows for the introduction of an alkyne moiety at the 3-position while leaving the bromine at the 4-position intact for subsequent transformations.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Selective Sonogashira Coupling

-

Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (CuI) (1-3 mol%).

-

Reaction Execution: A base, typically an amine like triethylamine or diisopropylethylamine (2-3 eq), is added. The reaction is stirred under an inert atmosphere (N₂ or Ar) at room temperature or with gentle heating (40-60 °C) until completion.

-

Workup: The reaction mixture is filtered to remove salts, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 3-alkynyl-4-bromo-2-fluorobenzaldehyde derivative.

Site-Selective Suzuki-Miyaura Coupling at the C-I Bond

Similarly, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, can be performed selectively at the C-I position.[15][16][17] This enables the introduction of a wide variety of aryl or vinyl groups.

Protocol: Selective Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%).

-

Reaction Execution: A solvent system (e.g., toluene/water, dioxane/water) and an aqueous base (e.g., K₂CO₃, Cs₂CO₃) are added. The mixture is purged with an inert gas and heated (typically 80-110 °C) for several hours.

-

Workup: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Subsequent Functionalization at the C-Br Bond

After the initial selective reaction at the C-I bond, the C-Br bond is available for a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This stepwise approach allows for the controlled synthesis of complex, non-symmetrical biaryl or aryl-alkynyl structures.

Data Presentation: Relative Reactivity in Cross-Coupling

| Position | Halogen | Bond | Relative Reactivity | Typical Coupling Conditions |

| 3 | Iodine | C-I | Highest | Mild (e.g., RT to 60 °C) |

| 4 | Bromine | C-Br | Intermediate | Moderate to Forcing (e.g., 80-120 °C) |

| 2 | Fluorine | C-F | Lowest | Generally unreactive in Pd coupling |

Iodine-Metal Exchange

As an alternative to cross-coupling, the highly reactive C-I bond can undergo an iodine-metal exchange reaction, typically using an organolithium or Grignard reagent at low temperatures.[18][19] This generates a new organometallic intermediate at the 3-position, which can then be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides), further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are highly relevant to medicinal chemistry.

-

Scaffold for Library Synthesis: The orthogonal reactivity of this building block makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening. By varying the coupling partners in sequential reactions, a vast chemical space can be explored efficiently.

-

Role of Halogens in Bioactivity: Bromine atoms are known to form halogen bonds, which can be critical for ligand-protein binding interactions. They can also increase the lipophilicity and metabolic stability of a drug candidate.[20] The strategic placement of a fluorine atom is a well-established tactic in drug design to block metabolic oxidation and improve pharmacokinetic properties.

-

Precursor to Heterocycles: The aldehyde functionality, in combination with adjacent groups introduced via coupling, can serve as a precursor for the synthesis of various heterocyclic ring systems, which are prevalent in pharmaceuticals.

Workflow: Sequential Functionalization in Drug Discovery

Caption: A logical workflow for creating molecular diversity from the building block.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the efficient and controlled synthesis of complex, polysubstituted aromatic molecules. Its true power is realized through the predictable and sequential reactivity of its distinct halogen atoms, allowing chemists to build molecular architecture with precision. This guide has outlined its synthetic logic, key transformations, and profound potential in fields like drug discovery. For scientists and researchers aiming to navigate the complexities of aromatic synthesis, this building block offers a reliable and versatile solution, enabling the rapid development of novel chemical entities with tailored properties.

References

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

ResearchGate. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2019, January 10). A Protocol for an Iodine–Metal Exchange Reaction on Cubane Using Lithium Organozincates. Organic Letters. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-iodobenzaldehyde. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Iodine. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-trifluoromethyl-1H-pyrazole with terminal alkynes. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors?. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved January 24, 2026, from [Link]

-

LMU München. (2022, December 14). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. Retrieved January 24, 2026, from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 24, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved January 24, 2026, from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Iodine in Organic Synthesis. Retrieved January 24, 2026, from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved January 24, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

Sources

- 1. WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 8. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 20. jms.ump.edu.pl [jms.ump.edu.pl]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the ability to selectively functionalize the various carbon-halogen bonds, allowing for the stepwise and controlled construction of complex molecular architectures. The substrate at the heart of this guide, 4-bromo-2-fluoro-3-iodobenzaldehyde, presents a particularly interesting and challenging case for selective synthesis. It features three distinct halogen atoms—iodine, bromine, and fluorine—each exhibiting a different propensity for participating in palladium-catalyzed cross-coupling reactions. This differential reactivity, if properly harnessed, allows for a hierarchical approach to molecular elaboration, where each halogen can be addressed in a specific order.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. It provides a deep dive into the principles governing the chemoselective palladium-catalyzed cross-coupling of this compound and offers detailed, field-proven insights and starting protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions.

Core Principles of Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The ability to selectively functionalize one C-X bond over another in a polyhalogenated substrate is the cornerstone of sequential cross-coupling strategies. This chemoselectivity is primarily dictated by the energy barrier of the oxidative addition step in the palladium catalytic cycle, which is the initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond.[1]

The reactivity of aryl halides in oxidative addition to a Pd(0) center generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F.[2] This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The weaker C-I bond requires less energy to break, making it the most reactive site for oxidative addition.

For the substrate this compound, this reactivity hierarchy strongly predicts that palladium-catalyzed cross-coupling reactions will occur preferentially at the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. The C-F bond is generally considered inert under typical palladium cross-coupling conditions due to its high bond strength.[3]

While the inherent reactivity of the halogens provides a strong basis for selectivity, the choice of reaction conditions—specifically the palladium catalyst, ligand, base, and solvent—can further enhance or, in some cases, alter this selectivity. For instance, bulky, electron-rich phosphine ligands can significantly influence the rate and selectivity of oxidative addition.[4]

Application Notes and Protocols for Chemoselective Cross-Coupling

The following sections provide detailed protocols for the selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Heck reactions. These protocols are designed as robust starting points, and optimization may be necessary depending on the specific coupling partner and desired scale.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Rationale for Protocol Design:

The provided protocol is optimized for high chemoselectivity at the C-I bond. The choice of a palladium(II) acetate/phosphine ligand system is common for Suzuki reactions, offering a good balance of reactivity and stability.[6] A relatively mild base like potassium carbonate is chosen to activate the boronic acid without promoting side reactions or decomposition of the aldehyde functionality.[7] The use of a mixed solvent system of dioxane and water is standard for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.[8] A reaction temperature of 80-90 °C is typically sufficient for the coupling of aryl iodides.[9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in a small amount of dioxane.

-

Evacuate and backfill the reaction flask with an inert gas (N₂ or Ar) three times.

-

Add the catalyst solution to the reaction flask via syringe, followed by the remaining dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final reaction concentration should be around 0.1-0.2 M with respect to the starting aldehyde.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Readily available and effective precatalyst. |

| Ligand | PPh₃ (2-6 mol%) | Stabilizes the Pd(0) active species and promotes oxidative addition. |

| Base | K₂CO₃ (2.0-3.0 equiv) | Mild base, effective for activating boronic acids.[7] |

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | Good for dissolving both organic and inorganic reagents. |

| Temperature | 80-90 °C | Sufficient for coupling aryl iodides without affecting the C-Br bond. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and key components of many functional materials.[1] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Rationale for Protocol Design:

This protocol is designed for the selective coupling of a terminal alkyne at the C-I position. The classic Sonogashira conditions employ a palladium catalyst in conjunction with a copper(I) co-catalyst.[10] The copper acetylide, formed in situ, undergoes transmetalation with the palladium center.[10] An amine base, such as triethylamine or diisopropylethylamine, is used to both neutralize the HX byproduct and act as a solvent. Room temperature to mild heating is generally sufficient for the coupling of aryl iodides.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

-

Anhydrous solvent such as THF or DMF (optional)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (if using) and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature to 50 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table for Sonogashira Coupling:

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and effective catalyst for Sonogashira reactions.[3] |

| Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the reactive copper acetylide. |

| Base | Et₃N or DIPEA | Acts as both a base and a solvent or co-solvent.[11] |

| Solvent | Amine or with THF/DMF | Anhydrous conditions are important for this reaction. |

| Temperature | Room temperature to 50 °C | Mild conditions are sufficient for the coupling of aryl iodides. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[12] It is a valuable method for the synthesis of substituted alkenes.

Rationale for Protocol Design:

This protocol is tailored for the selective Heck coupling at the C-I position. Palladium(II) acetate is a common and cost-effective precatalyst.[4] The choice of a phosphine ligand can influence the regioselectivity and efficiency of the reaction. An inorganic base like potassium carbonate is often used to neutralize the HX generated during the catalytic cycle. A polar aprotic solvent such as DMF or NMP is typically employed, and elevated temperatures are often required.[13]

Experimental Protocol: Selective Heck Reaction at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, acrylate) (1.2-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the alkene via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table for Heck Reaction:

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A widely used and effective precatalyst.[4] |

| Ligand | P(o-tol)₃ (4-10 mol%) | A common ligand for Heck reactions, can influence regioselectivity. |

| Base | K₂CO₃ or Et₃N (1.5-2.5 equiv) | Neutralizes the acid formed during the reaction. |

| Solvent | Anhydrous DMF or NMP | High-boiling polar aprotic solvents are typical.[13] |

| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |

| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from oxidation. |

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Sequential Cross-Coupling Workflow

Caption: Workflow for sequential cross-coupling of this compound.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

ACS Publications. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. Retrieved from [Link]

-

Graz University of Technology Repository. (2025, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reaction of alkenes (1) with halobenzenes (2) catalyzed by PdNPs@EDTA-CS. Retrieved from [Link]

-

CORE. (2022, June 8). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 3). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Retrieved from [Link]

-

ACS Publications. (2022, January 21). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal Palladium‐Catalyzed Direct C−H Bond Arylation of Heteroaromatics with Aryl Halides. Retrieved from [Link]

-

University of Florida Digital Collections. (n.d.). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling of different aryl halides with styrene. a. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

Sci-Hub. (n.d.). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

MDPI. (2024, November 20). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. Retrieved from [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed β-C-H Arylation of Aliphatic Aldehydes and Ketones Using Amino Amide as a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Application Notes and Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-fluoro-3-iodobenzaldehyde

Introduction: The Strategic Value of a Multi-Functionalized Scaffold

In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. 4-Bromo-2-fluoro-3-iodobenzaldehyde is a quintessential example of a highly valuable building block, engineered for selective and sequential chemical transformations. Its utility stems from a unique combination of reactive sites: a versatile aldehyde group and a trio of halogen atoms (fluorine, bromine, and iodine) with distinct reactivity profiles. This strategic arrangement allows for the controlled, stepwise introduction of molecular complexity, a critical advantage in the synthesis of intricate drug candidates.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the C-Br bond, enabling chemoselective functionalization at the 3-position while preserving the bromine atom for a subsequent, distinct transformation.[1] This scaffold is particularly renowned for its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that includes the blockbuster medication Olaparib.[2][3][4]

This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound in the creation of advanced pharmaceutical intermediates.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

| Property | Value |

| CAS Number | 1809158-07-3[5] |

| Molecular Formula | C₇H₃BrFIO[5] |

| Molecular Weight | 328.91 g/mol [5] |

| Appearance | Off-white to yellow solid |

| Purity | ≥97% |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate |

Core Synthetic Strategy: Orthogonal Cross-Coupling Reactions

The primary strategic advantage of this compound lies in the ability to perform sequential, site-selective cross-coupling reactions. This is achieved by exploiting the reactivity difference between the iodide and bromide substituents.

The Causality of Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, initiate with the oxidative addition of the organohalide to the palladium catalyst.[6] The bond dissociation energy of the carbon-halogen bond is a key determinant of the reaction rate. The C-I bond (≈220 kJ/mol) is considerably weaker than the C-Br bond (≈280 kJ/mol), leading to a significantly faster rate of oxidative addition at the iodinated position under carefully controlled conditions.[1] This allows for the selective synthesis of an intermediate where the iodine has been replaced, leaving the bromine atom available for a second, different coupling reaction.

The following diagram illustrates the logical workflow for a sequential functionalization strategy.

Sources

- 1. ossila.com [ossila.com]

- 2. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Yoneda Labs [yonedalabs.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-iodobenzaldehyde and its Reaction Products

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Bromo-2-fluoro-3-iodobenzaldehyde and its derivatives. The unique polysubstituted nature of this aromatic aldehyde, a valuable building block in pharmaceutical synthesis, presents distinct purification challenges. This document moves beyond standard protocols to provide in-depth troubleshooting, explaining the chemical principles behind each purification strategy. Our goal is to empower you to solve purification challenges logically and efficiently.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses common initial queries encountered during the purification workflow.

Q1: What are the most common types of impurities I should anticipate when working with reactions involving this compound?

A1: Impurities are typically route-dependent, but several classes are common. When this molecule is the product of a halogenation reaction, you will almost certainly encounter regioisomers, which are notoriously difficult to separate due to very similar physical properties.[1] When it is used as a starting material, you can expect to find unreacted starting material, over-oxidized byproducts (the corresponding carboxylic acid), or over-reduced byproducts (the benzyl alcohol), especially if using reactive hydrides.[2][3]

Q2: My reaction workup resulted in a dark, oily crude product. What is the best initial purification step?

A2: An initial aqueous workup is critical. If your product is soluble in an organic solvent like ethyl acetate or dichloromethane, start by washing the organic phase sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, water, and then a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. If you suspect your aldehyde is the main component and other impurities are non-aldehydic, a selective bisulfite extraction can be a highly effective first-pass purification step.[4][5]

Q3: How do I decide between column chromatography and recrystallization for my final purification step?

A3: The choice depends on the nature of your crude product and the impurities.

-

Column Chromatography is ideal for separating compounds with different polarities, such as removing a non-polar byproduct from a polar product.[6] It is often necessary for oily or amorphous solids that fail to crystallize.

-

Recrystallization is the preferred method for crystalline solids if a suitable solvent system can be found. It is highly effective at removing small amounts of impurities from a large amount of product and is more scalable than chromatography. If your crude product is already >90% pure, recrystallization is often the most efficient path to high purity.[7]

Q4: My aldehyde product seems to be decomposing or streaking on my silica gel column. What is happening and how can I prevent it?

A4: This is a classic issue. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze side reactions with sensitive functional groups like aldehydes (e.g., acetal formation with alcoholic solvents, polymerization).[8] The streaking on TLC and poor recovery from the column are hallmark signs. To mitigate this, you can neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent system before packing the column. Alternatively, using a different stationary phase like neutral alumina can be effective.[9]

Q5: Is distillation a viable purification method for these compounds?

A5: While distillation is excellent for many aldehydes, it is generally suitable for liquids or low-melting solids.[7] Given the high molecular weight and expected high boiling point of this compound and many of its derivatives, vacuum distillation would be required to prevent thermal decomposition. However, for many solid derivatives, non-distillative methods like chromatography and recrystallization are more practical and effective.[10]

Section 2: Troubleshooting Guide - Resolving Specific Purification Challenges

This section provides detailed solutions to specific, challenging purification scenarios.

Problem 1: I have poor separation between my desired product and a regioisomeric impurity using flash column chromatography.

-

Underlying Cause: Regioisomers of halogenated benzaldehydes often have nearly identical polarities, making them co-elute with standard solvent systems (e.g., ethyl acetate/hexanes).[1] The subtle differences in dipole moments are not always sufficient for effective separation on silica gel.

-

Expert Solution & Rationale:

-

Optimize the Mobile Phase: Move away from standard ethyl acetate/hexanes. A systematic approach is required. Solvents with different selectivities should be tested. For instance, using a dichloromethane/hexanes gradient can sometimes provide better separation for halogenated compounds. Adding a small percentage of a more polar solvent like ether or acetone can also modulate selectivity.

-

Consider Alternative Stationary Phases: If optimizing the mobile phase fails, the interaction with the stationary phase must be changed. Phenyl-bonded silica can offer different selectivity for aromatic compounds through π-π interactions.[11]

-

High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC using a specialty column (e.g., PFP or Phenyl-Hexyl) may be necessary.[11] These columns provide alternative separation mechanisms beyond simple polarity.

-

-

Data-Driven Solvent System Selection:

| Solvent System (v/v) | Polarity Index (Approx.) | Rationale for Use |

| 10-40% Ethyl Acetate / Hexanes | 4.4 | Standard starting point. Good for general polarity differences. |

| 15-60% Dichloromethane / Hexanes | 3.1 | Excellent for halogenated compounds; offers different selectivity. |

| 5-20% Diethyl Ether / Hexanes | 2.8 | Can improve separation of isomers by altering H-bond acceptance. |

| 1-5% Acetone / Dichloromethane | 5.1 | A more polar system for highly functionalized derivatives. |

Problem 2: I cannot effectively remove the unreacted this compound starting material from my less polar product.

-

Underlying Cause: The starting material and a less polar product (e.g., from a Wittig reaction that replaces C=O with C=C) may have close Rf values, leading to co-elution during chromatography.

-

Expert Solution & Rationale: This is a perfect scenario for a chemical purification method that targets the unique reactivity of the aldehyde. The formation of a sodium bisulfite adduct is a highly selective and reversible reaction for aldehydes.[4][12] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt, while your non-aldehydic product remains in the organic layer. The aldehyde can then be regenerated from the aqueous layer.[5]

-

Workflow Visualization: Bisulfite Adduct Purification

Problem 3: My product fails to crystallize from any solvent I try; it just oils out or remains a gum.

-

Underlying Cause: The presence of persistent impurities, especially those that are structurally similar to the product, can inhibit the formation of a stable crystal lattice. [8]Additionally, using a solvent in which the product is too soluble will prevent crystallization.

-

Expert Solution & Rationale:

-

Pre-Purification: First, ensure the material is reasonably pure (>85-90%) by running a quick chromatography plug if necessary. Gummy impurities are the primary enemy of crystallization.

-

Systematic Solvent Screening: Do not guess. Use a systematic approach with small vials. Place ~20-30 mg of your crude product in each vial and add a few drops of different solvents, covering a range of polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile).

-

Trituration: If the product is an amorphous solid, try trituration. This involves stirring the solid vigorously in a solvent in which it is poorly soluble (like hexanes or ether). This can wash away soluble impurities and often induces crystallization.

-

Co-Solvent System: If a single solvent fails, use a co-solvent system. Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" anti-solvent (in which it is poorly soluble) dropwise until turbidity persists. [8]Heating to redissolve and then cooling slowly can yield high-quality crystals.

-

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Optimized Flash Column Chromatography for Sensitive Aldehydes

-

Preparation of Neutralized Silica: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexanes). For every 100 g of silica, add 1-2 mL of triethylamine and stir thoroughly for 15 minutes. This neutralizes the acidic sites.

-

Column Packing: Pack the column with the neutralized silica slurry using the wet-packing method to ensure a homogenous column bed.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For best results, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This prevents band broadening.

-

Elution: Begin elution with your starting solvent system. Monitor the fractions using Thin Layer Chromatography (TLC). A shallow gradient (e.g., increasing ethyl acetate concentration by 2-5% every column volume) is often more effective for separating closely related isomers than a steep gradient. [6][13]5. Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

-

Adduct Formation: Dissolve the crude mixture (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. [14]Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface. [4]2. Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct. Wash the organic layer (which contains non-aldehydic compounds) one more time with a small amount of water and combine the aqueous layers.

-

Back-Extraction: Wash the combined aqueous layers with a small portion of fresh ethyl acetate (10 mL) to remove any trapped organic impurities. Discard this organic wash.

-

Regeneration of Aldehyde: Place the clean aqueous layer in a flask or separatory funnel. While stirring, slowly add 5 M sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 10). [5]The regeneration of the aldehyde is often visible as the solution turns cloudy.

-

Final Extraction: Extract the regenerated aldehyde from the aqueous layer with two portions of fresh ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 3: Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting a purification method.

Caption: Decision-making workflow for purification.

References

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

ResearchGate. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

National Institutes of Health. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzaldehyde derivatives. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

-

National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

-

cmu.edu.jm. (n.d.). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Workup [chem.rochester.edu]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jitsi.cmu.edu.jm [jitsi.cmu.edu.jm]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A-Z Guide to Regioselective Reactions of 4-Bromo-2-fluoro-3-iodobenzaldehyde

Welcome to the technical support center for 4-Bromo-2-fluoro-3-iodobenzaldehyde. This versatile tri-substituted benzaldehyde is a cornerstone building block in contemporary drug discovery and materials science. Its unique electronic and steric profile, however, presents a common yet critical challenge: controlling regioselectivity in subsequent chemical transformations. This guide is designed to provide researchers, from seasoned professionals to graduate students, with a comprehensive resource for navigating the intricacies of this substrate. We will delve into the fundamental principles governing its reactivity, offer detailed troubleshooting guides for common synthetic hurdles, and provide validated protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Mastering the Fundamentals

This section addresses the core principles that dictate the regiochemical outcome of reactions involving this compound. A thorough understanding of these concepts is paramount for rational reaction design and troubleshooting.

Q1: What are the primary factors that determine the relative reactivity of the iodine versus the bromine substituent?

The regioselectivity in cross-coupling reactions is predominantly governed by the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is significantly weaker and more polarizable than the C–Br bond. This inherent difference in bond strength dictates that the oxidative addition of a low-valent palladium catalyst to the C–I bond is kinetically favored over the C–Br bond.[1] This principle is the bedrock for achieving selective transformations at the iodine position.

Furthermore, the electronic environment of the aromatic ring, influenced by the ortho-fluoro and para-aldehyde groups, plays a crucial role. The electron-withdrawing nature of both the fluorine and aldehyde groups deactivates the aromatic ring towards oxidative addition. However, the fluorine atom, positioned ortho to the iodine, can exert a complex influence. While inductively withdrawing, it can also engage in catalyst coordination, potentially modulating the reactivity of the adjacent C-I bond.[2][3][4]

Q2: Under what conditions can I reliably achieve selective coupling at the iodine position?

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, selectivity for the iodine position is generally high under standard, mild reaction conditions.[1][5][6][7][8][9] The key is to employ conditions that exploit the kinetic preference for C–I bond activation. This typically involves:

-

Catalyst System: A standard Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand.

-

Temperature: Lower reaction temperatures (room temperature to ~80 °C) are often sufficient for C–I bond activation and help to minimize competing C–Br activation.

-

Reaction Time: Careful monitoring of the reaction progress is crucial to prevent over-reaction and subsequent coupling at the bromine position.

Q3: Is it possible to reverse the selectivity and react preferentially at the bromine position?

Achieving selective reaction at the C–Br bond in the presence of a C–I bond is a significant challenge due to the inherent reactivity differences. However, two primary strategies can be employed:

-

Sequential Coupling: The most straightforward approach is a two-step process. First, perform a selective reaction at the iodine position. Then, in a subsequent step, modify the reaction conditions (e.g., higher temperature, more active catalyst) to induce reaction at the now less reactive bromine position.

-

Metal-Halogen Exchange: Lithium-halogen exchange offers a powerful alternative for achieving "reverse" selectivity. This reaction's regioselectivity is kinetically controlled and highly dependent on temperature.[10] At very low temperatures (typically -78 °C or lower), it is possible to achieve selective exchange at the more sterically accessible and electronically favorable position, which can be the C-Br bond. The resulting aryllithium species can then be trapped with a suitable electrophile. However, careful optimization is required as competing exchange at the iodine and reaction with the aldehyde can occur.[11][12][13]

Part 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles

Even with a solid theoretical understanding, practical challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Troubleshooting: Suzuki-Miyaura Coupling

| Problem | Potential Causes | Recommended Solutions |

| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0).[14]2. Poor Reagent Quality: Decomposed boronic acid, wet solvents, or impure base.3. Insufficient Temperature: Reaction may be too slow at the set temperature. | 1. Use a Pd(0) source directly or ensure proper precatalyst activation.2. Use fresh, high-purity boronic acid/ester and anhydrous solvents.[15] Use a reliable base like K₂CO₃ or Cs₂CO₃.3. Incrementally increase the reaction temperature while monitoring for side reactions. |

| Poor Regioselectivity (Mixture of C-I and C-Br coupled products) | 1. High Reaction Temperature: Promotes oxidative addition at the more stable C-Br bond.2. Overly Active Catalyst: Highly electron-rich and bulky ligands can increase reactivity, reducing selectivity.[16]3. Prolonged Reaction Time: Allowing the reaction to proceed long after the initial C-I coupling is complete. | 1. Reduce the reaction temperature. Often, C-I coupling can proceed efficiently at or near room temperature.[17]2. Screen less reactive ligands. For example, switch from a highly active biarylphosphine ligand to a simpler one like PPh₃.3. Monitor the reaction closely by TLC or GC-MS and quench it upon consumption of the starting material. |

| Debromination or Deiodination Side Reactions | 1. Protic Impurities: Water or alcohol impurities can lead to hydrodehalogenation.2. Inappropriate Base: Some bases can facilitate reductive processes.3. Boronic Acid Homocoupling: Can consume the boronic acid and lead to complex side products.[15] | 1. Use rigorously dried solvents and reagents.2. Use a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or KF.[17]3. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. |

| Reaction with the Aldehyde Group | 1. Basic Conditions: Strong bases can promote side reactions at the aldehyde.2. High Temperatures: Can lead to decomposition or side reactions involving the aldehyde. | 1. Use a milder base such as K₃PO₄ or NaHCO₃.2. If the aldehyde is not required for directing effects, consider protecting it as an acetal.[18][19][20][21] |

Troubleshooting: Metal-Halogen Exchange

| Problem | Potential Causes | Recommended Solutions |

| Scrambled Regioselectivity or Di-Exchange | 1. Temperature Fluctuation: Allowing the temperature to rise above -78 °C can lead to loss of selectivity.[13]2. Slow Trapping: The generated aryllithium can equilibrate or react with the starting material if the electrophile is not added promptly. | 1. Maintain strict temperature control using a cryostat or a well-insulated dry ice/acetone bath.2. Add the electrophile quickly after the exchange is complete. |

| Reaction with the Aldehyde Group | 1. Inherent Reactivity: The generated aryllithium is a potent nucleophile and will readily attack the aldehyde.[22] | 1. Protection is Mandatory: The aldehyde group must be protected before performing a metal-halogen exchange. A cyclic acetal formed with ethylene glycol is a common and effective protecting group.[18][19][20][21] |

Part 3: Validated Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be necessary depending on the specific coupling partner and desired scale.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is designed for a high-yield, selective coupling of an arylboronic acid at the C-3 iodine position.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

K₂CO₃ (3.0 eq), finely powdered and dried

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Regioselective Synthesis via Lithium-Halogen Exchange (with Aldehyde Protection)

This two-part protocol outlines the protection of the aldehyde followed by a regioselective lithium-halogen exchange and subsequent trapping with an electrophile.

Part A: Acetal Protection of the Aldehyde

-

Dissolve this compound in toluene.

-

Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Once the reaction is complete (monitored by TLC), cool and neutralize with a saturated NaHCO₃ solution.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the protected aldehyde, which can often be used without further purification.

Part B: Lithium-Halogen Exchange and Electrophilic Quench

-

Dissolve the protected this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated NH₄Cl solution.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

The crude product can then be deprotected by stirring with aqueous HCl in a THF/water mixture to regenerate the aldehyde, followed by purification.

Part 4: Data & Visualizations

Visual aids can significantly clarify complex chemical concepts and workflows.

Diagram 1: Palladium-Catalyzed Cross-Coupling Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling, highlighting the key steps.

Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 22. m.youtube.com [m.youtube.com]

Validation & Comparative

A Strategic Guide to Unlocking Molecular Complexity: Orthogonal Reactivity of Halogens in 4-Bromo-2-fluoro-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of organic synthesis, the ability to selectively functionalize a molecule at multiple, distinct sites is paramount. This control, often termed orthogonal reactivity, is the cornerstone of building complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The polyhalogenated aromatic compound, 4-Bromo-2-fluoro-3-iodobenzaldehyde, presents a fascinating case study in this principle. Possessing three different halogen atoms—iodine, bromine, and fluorine—each with a unique carbon-halogen bond strength, this molecule offers a tiered platform for sequential chemical modifications. This guide provides an in-depth comparison of the reactivity of these halogens in widely-used palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data, to empower researchers in harnessing its synthetic potential.

The Hierarchy of Halogen Reactivity: A Mechanistic Overview

The differential reactivity of the carbon-halogen bonds in this compound is fundamentally governed by their bond dissociation energies (BDEs). In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The weaker the bond, the more readily this step occurs. The established reactivity order for aryl halides is:

C-I > C-Br > C-Cl > C-F

This hierarchy is a direct consequence of the decreasing bond strength as one moves down the halogen group. The carbon-iodine bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. Conversely, the carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium-catalyzed cross-coupling conditions.[2]

This inherent difference in reactivity allows for a stepwise or sequential approach to the functionalization of this compound. By carefully selecting the reaction conditions, one can selectively target the iodine, then the bromine, leaving the fluorine atom untouched for potential later-stage modification through different chemical strategies.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of this compound as a building block is realized through the selective engagement of its halogen moieties in various cross-coupling reactions. Below, we compare the expected reactivity and provide representative experimental conditions for the selective functionalization at the iodine and bromine positions.

Sonogashira Coupling: A Gateway to Alkynyl Arenes

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an excellent first-step in a sequential coupling strategy due to its typically mild reaction conditions. The high reactivity of the C-I bond allows for selective coupling at this position while preserving the C-Br and C-F bonds.

Table 1: Comparison of Halogen Reactivity in Sonogashira Coupling

| Halogen | Position | Relative Reactivity | Typical Reaction Conditions for Selective Coupling | Representative Yield |

| Iodine | 3 | Highest | Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.), Et₃N, THF, Room Temperature | >90% |

| Bromine | 4 | Moderate | Higher temperatures (e.g., 60-100 °C), stronger bases (e.g., K₂CO₃), more robust catalysts | Lower, with risk of di-substitution |

| Fluorine | 2 | Lowest | Inert under standard Sonogashira conditions | Not reactive |

Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

-

To a solution of this compound (1.0 eq) in anhydrous, degassed THF (10 mL/mmol) under an inert atmosphere, add the terminal alkyne (1.1 eq), triethylamine (3.0 eq), and a catalytic amount of CuI (0.05 eq).

-

To this mixture, add a catalytic amount of Pd(PPh₃)₂Cl₂ (0.02 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is another cornerstone of modern organic synthesis. Similar to the Sonogashira reaction, the exceptional reactivity of the C-I bond allows for a highly selective initial coupling. Following the initial Suzuki coupling at the iodine position, a second Suzuki coupling can be performed at the less reactive bromine position, often by employing more forcing conditions such as higher temperatures and stronger bases.

Table 2: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

| Halogen | Position | Relative Reactivity | Typical Reaction Conditions for Selective Coupling | Representative Yield |

| Iodine | 3 | Highest | Pd(PPh₃)₄ (cat.), Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >90% |

| Bromine | 4 | Moderate | Pd(dppf)Cl₂ (cat.), K₃PO₄, Dioxane, 100 °C | Good to excellent |

| Fluorine | 2 | Lowest | Inert under standard Suzuki conditions | Not reactive |

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Step 1: Coupling at the C-I Bond

-

In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like Na₂CO₃ (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

-